molecular formula C25H27ClN2O B4654262 7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B4654262
M. Wt: 406.9 g/mol
InChI Key: KTZXOYCQXZREJS-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The starting materials often include 4-ethylbenzaldehyde, 2-methylpiperidine, and 7-chloroquinoline. The synthetic route may involve:

    Aldol Condensation: Combining 4-ethylbenzaldehyde with a suitable ketone to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Substitution: Introducing the chloro group at the 7th position of the quinoline ring.

    Amidation: Reacting the quinoline derivative with 2-methylpiperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: It is explored for its electronic and photophysical properties, making it a candidate for organic semiconductors and light-emitting materials.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors.

    Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    DNA/RNA: Intercalating with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-(4-methylphenyl)-8-methylquinoline: Similar structure but lacks the piperidine moiety.

    2-(4-Ethylphenyl)-8-methylquinoline: Lacks the chloro and piperidine groups.

    7-Chloro-8-methylquinoline: Lacks the ethylphenyl and piperidine groups.

Uniqueness

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(2-methylpiperidine-1-carbonyl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, ethylphenyl, and piperidine groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-4-18-8-10-19(11-9-18)23-15-21(25(29)28-14-6-5-7-16(28)2)20-12-13-22(26)17(3)24(20)27-23/h8-13,15-16H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXOYCQXZREJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCCCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(2-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

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